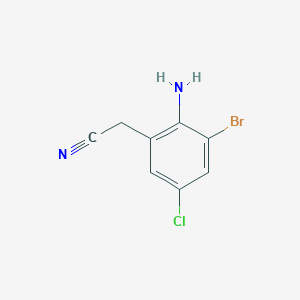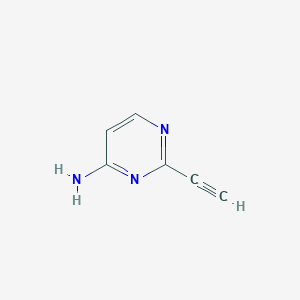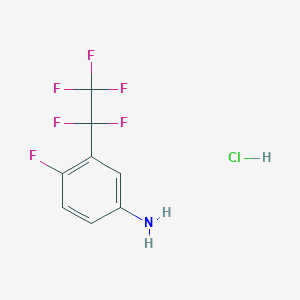
4-Fluoro-3-(perfluoroethyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(perfluoroethyl)aniline hydrochloride: is a chemical compound with the molecular formula C8H6ClF6N and a molecular weight of 265.58 g/mol . This compound is characterized by the presence of a fluorine atom and a perfluoroethyl group attached to an aniline ring, making it a fluorinated aromatic amine. It is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of fluorinated aromatic compounds.
Industrial Production Methods: In industrial settings, the production of 4-Fluoro-3-(perfluoroethyl)aniline hydrochloride may involve bulk manufacturing processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the compound may be purified through recrystallization or chromatography techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-3-(perfluoroethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The fluorine atom and perfluoroethyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-Fluoro-3-(perfluoroethyl)aniline hydrochloride is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds
Biology and Medicine: In biological and medicinal research, fluorinated compounds like this compound are studied for their potential as pharmaceutical agents. The presence of fluorine can improve the metabolic stability and bioavailability of drug candidates, making them more effective in therapeutic applications.
Industry: The compound is also utilized in the production of specialty chemicals, agrochemicals, and materials science. Its fluorinated structure imparts desirable properties such as hydrophobicity, thermal stability, and resistance to chemical degradation, making it valuable in various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-(perfluoroethyl)aniline hydrochloride depends on its specific application. In organic synthesis, the compound acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological systems, the fluorine atoms can interact with molecular targets, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways involved vary based on the specific context of its use.
Comparación Con Compuestos Similares
- 4-Fluoroaniline
- 3-(Perfluoroethyl)aniline
- 4-Chloro-3-(perfluoroethyl)aniline
Comparison: Compared to similar compounds, 4-Fluoro-3-(perfluoroethyl)aniline hydrochloride is unique due to the presence of both a fluorine atom and a perfluoroethyl group on the aniline ring. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and thermal stability. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile building block in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C8H6ClF6N |
|---|---|
Peso molecular |
265.58 g/mol |
Nombre IUPAC |
4-fluoro-3-(1,1,2,2,2-pentafluoroethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H5F6N.ClH/c9-6-2-1-4(15)3-5(6)7(10,11)8(12,13)14;/h1-3H,15H2;1H |
Clave InChI |
PBRLDPQBJZXHFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)C(C(F)(F)F)(F)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B15224617.png)
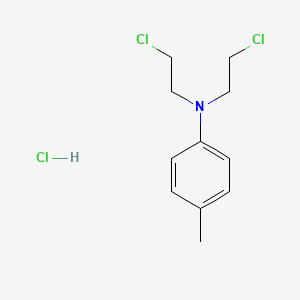
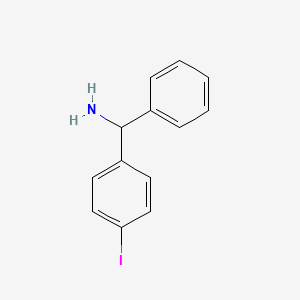
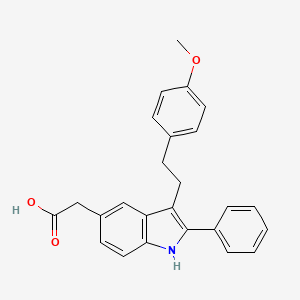
![7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B15224660.png)

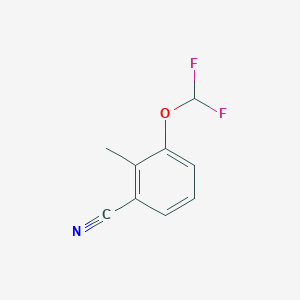
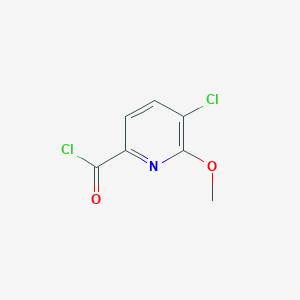
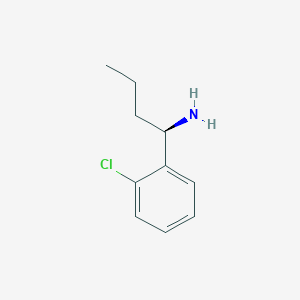
![5-Benzyl 3-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate](/img/structure/B15224687.png)
